4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-naphthalen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-8-13-9-17-14(16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAKXYWFTJZNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl 2 Naphthalen 2 Yl Oxazole
Retrosynthetic Analysis and Key Disconnections for the Oxazole (B20620) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the 2,4-disubstituted oxazole core of 4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole, two primary disconnections are generally considered, based on established cyclization strategies.
Disconnection I (Amide + α-Haloketone Route): This approach involves breaking the O1–C5 and N3–C4 bonds. This retrosynthetic step leads to two key precursors: 2-naphthalene carboxamide and an α,α'-dihalogenated ketone, such as 1,3-dichloroacetone (B141476). This is one of the most direct and classical approaches to the 2,4-disubstituted oxazole skeleton.
Disconnection II (Robinson-Gabriel Type Route): This strategy involves cleaving the O1–C2 and N3–C4 bonds of the oxazole ring. This pathway suggests a 2-acylamino ketone as the immediate precursor. For the target molecule, this would be N-(1-chloro-3-oxopropan-2-yl)-2-naphthamide. This intermediate is designed to undergo an intramolecular cyclodehydration to form the final oxazole ring. synarchive.comwikipedia.org The synthesis of this precursor itself would typically start from 2-naphthamide (B1196476) and a suitable three-carbon electrophile.
These two disconnections form the basis for the classical synthetic routes discussed in the following sections.
Classical and Established Routes for Oxazole Synthesis Applied to the Compound
Classical methods for oxazole synthesis have been established for over a century and remain reliable for their robustness and scalability. These routes typically involve the formation of the heterocyclic ring through cyclization and dehydration of acyclic precursors under acidic or thermal conditions.
Cyclodehydration Reactions
Cyclodehydration is a cornerstone of oxazole synthesis, most notably represented by the Robinson-Gabriel synthesis, which involves the intramolecular cyclization of 2-acylamino ketones. wikipedia.org To synthesize this compound via this pathway, the key intermediate, N-(1-chloro-3-oxopropan-2-yl)-2-naphthamide, would be required. This precursor, upon treatment with a strong dehydrating agent, would cyclize to form the oxazole ring.
A variety of dehydrating agents are effective for promoting this transformation. The choice of agent can influence reaction conditions and yields.
| Dehydrating Agent | Typical Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄, often with heating | wikipedia.org |
| Phosphorus Pentoxide (P₂O₅) | Inert solvent, heating | pharmaguideline.com |
| Phosphorus Oxychloride (POCl₃) | Often used as both solvent and reagent, heating | pharmaguideline.com |
| Trifluoromethanesulfonic Acid | Can be used as a catalyst in modern variations | wikipedia.org |
Isotopic labeling studies have confirmed the mechanism of the Robinson-Gabriel synthesis, demonstrating that the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the ketonic oxygen is eliminated as water. acs.org
Condensation Reactions
A more direct and frequently employed classical method is the condensation reaction between a primary amide and an α-haloketone. For the target molecule, this involves the direct reaction of 2-naphthalene carboxamide with 1,3-dichloroacetone.
In this reaction, the nitrogen of the amide initially acts as a nucleophile, displacing one of the chlorine atoms of 1,3-dichloroacetone to form an acylated aminoketone intermediate. This intermediate then undergoes intramolecular cyclization, where the amide oxygen attacks the remaining ketone carbonyl, followed by dehydration to yield the aromatic oxazole ring. This method offers a convergent approach, bringing together the two main fragments of the molecule in a single key step.
Van Leusen Oxazole Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a powerful method that traditionally produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The standard mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate cyclizes and eliminates toluenesulfinic acid to form the oxazole. organic-chemistry.org
Direct synthesis of the 2,4-disubstituted target molecule using the standard Van Leusen protocol is not feasible. However, adaptations of this reaction have been developed. A one-pot synthesis for 4,5-disubstituted oxazoles has been reported, which utilizes an aldehyde, TosMIC, and an aliphatic halide in the presence of a base. mdpi.com While this method primarily targets 4,5-disubstitution, it highlights the potential for modifying the Van Leusen reaction. A hypothetical adaptation for synthesizing the target compound might involve a specialized TosMIC reagent or a different set of coupling partners, though such a direct route has not been prominently reported.
Modern Catalytic Approaches for Oxazole Ring Formation
In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Nickel)
Catalytic methods can be employed either to construct the oxazole ring itself or to functionalize a pre-existing oxazole core. For the synthesis of 2,4-disubstituted oxazoles, both palladium and copper have emerged as highly effective catalysts.
Palladium-Catalyzed Syntheses: Palladium catalysts are well-known for their utility in C-H activation and cross-coupling reactions. One advanced strategy involves the palladium-catalyzed synthesis of oxazoles from simple amides and ketones. organic-chemistry.org This process proceeds through sequential C-N and C-O bond formations in a one-pot reaction, often using an oxidant like K₂S₂O₈. organic-chemistry.org Another approach is the direct C-H arylation of a pre-formed 4-(chloromethyl)oxazole (B1368424) with a suitable naphthalene-based coupling partner, or conversely, the arylation of a 2-(naphthalen-2-yl)oxazole at the C5-position followed by functionalization, though this is a less direct route to the C4-substituted product. innovareacademics.in A palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with aryl bromides has also proven effective for creating 2,4-disubstituted systems. innovareacademics.inresearchgate.net
Copper-Catalyzed Syntheses: Copper catalysts offer an economical and efficient alternative for oxazole synthesis. A notable method is the copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides, which generates 2,4-disubstituted oxazoles with excellent regioselectivity under mild conditions. thieme-connect.com For the target molecule, this would involve reacting 2-naphthalene carboxamide with a suitable ylide precursor. Copper catalysis is also used in oxidative annulation reactions, for instance, in the synthesis of 2,4,5-trisubstituted oxazoles from ketones and amines under an oxygen atmosphere, showcasing the power of copper in facilitating complex cascade reactions. acs.org
Nickel-Catalyzed Syntheses: Nickel catalysis is more commonly reported for the functionalization of pre-formed oxazole rings rather than for the primary ring-forming cyclization. For example, nickel-catalyzed cross-coupling reactions of 2-(methylthio)oxazoles with organozinc reagents have been developed to introduce substituents at the C2 position. acs.orgnih.govacs.org While not a direct method for forming the 2-(naphthalen-2-yl) moiety from scratch, it represents a powerful tool for derivatizing oxazole scaffolds.
The table below summarizes representative catalytic systems applicable to the synthesis of substituted oxazoles.
| Metal Catalyst | Co-Catalyst/Promoter | Ligand (if applicable) | Reaction Type | Reference |
| Palladium Acetate (Pd(OAc)₂) | CuBr₂ | None specified | C-H Activation/Cyclization | organic-chemistry.org |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Copper(I) Iodide (CuI) | Triphenylphosphine (PPh₃) | Direct Arylation | innovareacademics.in |
| Copper(II) Acetylacetonate (Cu(acac)₂) | None specified | None specified | [3+2] Annulation Cascade | thieme-connect.com |
| Dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂) | None specified | Triphenylphosphine (PPh₃) | Cross-Coupling (Functionalization) | acs.orgacs.org |
These modern methods provide powerful and flexible pathways to access complex oxazole structures like this compound, often starting from simple and readily available materials.
Organocatalytic and Metal-Free Strategies
Recent advancements in organic synthesis have emphasized the development of methodologies that avoid the use of heavy metals, owing to concerns about toxicity, cost, and environmental impact. For the synthesis of 2,4-disubstituted oxazoles like this compound, both organocatalytic and metal-free approaches have shown significant promise.
One prominent metal-free strategy involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides. bohrium.comorganic-chemistry.orgacs.orgnih.gov In a typical reaction, trifluoromethanesulfonic acid (TfOH) can be employed as a catalyst to facilitate the coupling of an appropriate α-diazoketone with naphthalene-2-carboxamide. organic-chemistry.orgacs.orgnih.gov This method is characterized by its mild reaction conditions and broad substrate scope. organic-chemistry.orgacs.orgnih.gov The optimization of such reactions often involves screening various Brønsted acids and solvents, with studies indicating that 10 mol % of TfOH in 1,2-dichloroethane (B1671644) (DCE) provides optimal results for similar syntheses. organic-chemistry.org
Another metal-free approach is the reaction of substituted benzamides with 1,3-dichloropropanone. ijpsonline.com This method provides a direct route to 4-chloromethyl-2-aryloxazoles. In the context of the target molecule, naphthalene-2-carboxamide would serve as the starting material. The reaction proceeds via the formation of an intermediate that subsequently undergoes cyclization to yield the desired oxazole ring.
The following table summarizes representative metal-free conditions for the synthesis of 2,4-disubstituted oxazoles, which could be adapted for the synthesis of this compound.
Table 1: Representative Metal-Free Conditions for 2,4-Disubstituted Oxazole Synthesis
| Catalyst | Reactants | Solvent | Key Features |
| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones and amides | 1,2-dichloroethane (DCE) | Mild conditions, broad substrate scope, good to excellent yields. bohrium.comorganic-chemistry.orgacs.orgnih.gov |
| None (direct condensation) | Substituted amides and 1,3-dichloropropanone | High-boiling point solvent (e.g., DMF) | Direct route to 4-(chloromethyl)-2-aryloxazoles. ijpsonline.com |
Directed Functionalization Strategies for the 4-(Chloromethyl) Moiety
The 4-(chloromethyl) group on the oxazole ring is a versatile handle for further molecular elaboration due to its reactivity in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of diverse derivatives with potentially enhanced biological or material properties.
The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to generate a library of compounds. For instance, reaction with primary or secondary amines would yield the corresponding aminomethyl derivatives. Similarly, treatment with thiols or alkoxides would lead to the formation of thiomethyl and alkoxymethyl ethers, respectively. These transformations are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles have demonstrated the feasibility of these functionalization strategies. nih.gov The chloromethyl analogue has been successfully used to prepare a variety of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. nih.gov
The table below illustrates potential functionalization reactions of the 4-(chloromethyl) moiety.
Table 2: Potential Functionalization of the 4-(Chloromethyl) Moiety
| Nucleophile | Reagents and Conditions | Product Type |
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | 4-(Aminomethyl)-2-(naphthalen-2-yl)oxazole |
| Thiol (RSH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-(Thio-methyl)-2-(naphthalen-2-yl)oxazole |
| Alcohol/Phenol (B47542) (ROH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-(Alkoxy/Phenoxy-methyl)-2-(naphthalen-2-yl)oxazole |
| Azide (B81097) (N₃⁻) | NaN₃, Solvent (e.g., DMF, DMSO) | 4-(Azidomethyl)-2-(naphthalen-2-yl)oxazole |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For the practical application of this compound, the development of a scalable and efficient synthesis is crucial. Optimization of reaction parameters is a key step in achieving high yields and purity, which are essential for large-scale production.
In the synthesis of 2,4-disubstituted oxazoles, several factors can be fine-tuned. For palladium/copper co-mediated direct arylation reactions, which can be a route to similar structures, the choice of catalyst, ligand, base, and solvent significantly influences the outcome. organic-chemistry.org For instance, in related syntheses, dimethoxyethane has been found to be an effective solvent. organic-chemistry.org
When considering the synthesis from amides and α-diazoketones catalyzed by a Brønsted acid, parameters such as catalyst loading, temperature, and reaction time are critical. Studies have shown that a catalyst loading of 10 mol % of TfOH at a moderate temperature often provides a good balance between reaction rate and selectivity. organic-chemistry.org
Green Chemistry Principles in the Synthesis of Oxazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of oxazole derivatives, including this compound, several green approaches can be considered.
The use of greener solvents is a primary focus. Water, glycerol (B35011), and polyethylene (B3416737) glycol (PEG) are being explored as environmentally benign alternatives to volatile organic compounds. dntb.gov.uaconsensus.app For instance, the synthesis of 1,2,3-triazoles has been successfully carried out in glycerol and water, suggesting the potential for similar applications in oxazole synthesis. consensus.app
Catalyst selection is another important aspect. The development of metal-free and organocatalytic systems, as discussed earlier, aligns with green chemistry principles by avoiding the use of toxic and expensive heavy metals. bohrium.comorganic-chemistry.orgacs.orgnih.gov Furthermore, the use of recyclable catalysts can significantly reduce waste.
Energy efficiency can be improved by employing methods such as microwave-assisted synthesis, which can often reduce reaction times and energy consumption compared to conventional heating. The synthesis of various heterocyclic compounds has been shown to be more efficient under microwave irradiation.
The following table highlights some green chemistry approaches applicable to oxazole synthesis.
Table 3: Green Chemistry Approaches in Oxazole Synthesis
| Green Chemistry Principle | Application in Oxazole Synthesis |
| Use of Greener Solvents | Employing water, glycerol, or polyethylene glycol (PEG) as reaction media. dntb.gov.uaconsensus.app |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Chemicals | Utilizing non-toxic reagents and catalysts, such as organocatalysts, to replace hazardous ones. bohrium.comorganic-chemistry.orgacs.orgnih.gov |
| Energy Efficiency | Implementing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Catalysis | Employing catalytic (especially recyclable) reagents in preference to stoichiometric reagents. |
Chemical Reactivity and Transformational Studies of the Chloromethyl Group and Oxazole Ring
Nucleophilic Substitution Reactions of the 4-(Chloromethyl) Moiety
The 4-(chloromethyl) group on the oxazole (B20620) ring is analogous to a benzylic halide in its reactivity. The chlorine atom is a good leaving group, and the adjacent oxazole ring stabilizes the transition state of nucleophilic substitution reactions. Consequently, this moiety is an excellent electrophilic site for a wide range of nucleophiles. Studies on structurally similar 2-(halomethyl)-4,5-diaryloxazoles have demonstrated that this position is highly susceptible to SN2 reactions, providing a versatile handle for synthetic elaboration. nih.gov
The carbon-chlorine bond in the 4-(chloromethyl) group readily undergoes substitution by nitrogen and sulfur nucleophiles. nih.gov
Amination: Primary and secondary amines, including alkylamines, arylamines, and heterocyclic amines, can displace the chloride to form the corresponding aminomethyl derivatives. These reactions are typically performed in a suitable solvent, sometimes with the addition of a non-nucleophilic base to neutralize the HCl byproduct. The reactivity is comparable to that of a benzylic chloride. nih.gov For example, reactions with ethanolamine, cyclohexylamine, aniline, diethylamine, morpholine, N-methylpiperazine, and imidazole (B134444) are expected to proceed efficiently. nih.gov
Thiolation: Sulfur-based nucleophiles, which are generally soft and highly effective in SN2 reactions, react readily with the 4-(chloromethyl) group. Thiolates (RS⁻), generated from thiols and a base, and other sulfur nucleophiles like the thiocyanate (B1210189) ion (SCN⁻), can be used to introduce sulfur-containing functionalities. For instance, reaction with thiophenoxide affords the corresponding phenylthiomethyl derivative, while thiocyanate yields a methylthiocyanate product. nih.gov
Table 1: Representative Amination and Thiolation Reactions on Analogous Chloromethyl Oxazoles
| Nucleophile | Reagent Example | Expected Product Structure |
| Primary Amine | Cyclohexylamine | 4-((Cyclohexylamino)methyl)-2-(naphthalen-2-yl)oxazole |
| Secondary Amine | Morpholine | 4-(Morpholinomethyl)-2-(naphthalen-2-yl)oxazole |
| Thiolate | Sodium Thiophenoxide | 4-((Phenylthio)methyl)-2-(naphthalen-2-yl)oxazole |
| Thiocyanate | Sodium Thiocyanate | 4-((Thiocyanato)methyl)-2-(naphthalen-2-yl)oxazole |
Data inferred from reactions of analogous 2-(halomethyl)-4,5-diaryloxazoles. nih.gov
Oxygen-based nucleophiles can also be employed to modify the 4-(chloromethyl) group, leading to the formation of ethers and esters.
Etherification: Alkoxides and phenoxides react with the chloromethyl group to form the corresponding ethers. These reactions are typically carried out by treating an alcohol or phenol (B47542) with a strong base (e.g., sodium hydride) to generate the nucleophilic alkoxide or phenoxide in situ, which then displaces the chloride. nih.gov
Esterification: Carboxylate salts (RCOO⁻) can serve as nucleophiles to displace the chloride, resulting in the formation of ester derivatives. This provides a direct route to link carboxylic acid-containing molecules to the oxazole scaffold. This reaction typically proceeds under standard SN2 conditions, often in a polar aprotic solvent like DMF or acetonitrile (B52724).
Table 2: Representative Etherification and Esterification Reactions
| Nucleophile | Reagent Example | Expected Product Structure |
| Alkoxide | Sodium Methoxide | 4-(Methoxymethyl)-2-(naphthalen-2-yl)oxazole |
| Phenoxide | Sodium Phenoxide | 4-(Phenoxymethyl)-2-(naphthalen-2-yl)oxazole |
| Carboxylate | Sodium Acetate | (2-(Naphthalen-2-yl)oxazol-4-yl)methyl acetate |
Data inferred from reactions of analogous 2-(halomethyl)-4,5-diaryloxazoles and general SN2 reactivity. nih.gov
The chloromethyl group is also susceptible to displacement by other potent nucleophiles such as cyanide and azide (B81097) ions. These reactions introduce synthetically versatile functional groups.
Cyanide Displacement: The reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMF, yields the corresponding nitrile, (2-(naphthalen-2-yl)oxazol-4-yl)acetonitrile. nih.gov The resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, allowing for chain extension and further functionalization.
Azide Displacement: Sodium azide readily displaces the chloride to form 4-(azidomethyl)-2-(naphthalen-2-yl)oxazole. nih.gov Azides are highly useful synthetic intermediates, most notably for their participation in Huisgen 1,3-dipolar cycloaddition reactions ("click chemistry") to form triazoles, or for their reduction to primary amines. nih.gov
Table 3: Cyanide and Azide Displacement Reactions
| Nucleophile | Reagent Example | Expected Product Structure |
| Cyanide | Sodium Cyanide (NaCN) | (2-(Naphthalen-2-yl)oxazol-4-yl)acetonitrile |
| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2-(naphthalen-2-yl)oxazole |
Data inferred from reactions of analogous 2-(halomethyl)-4,5-diaryloxazoles. nih.gov
Electrophilic and Nucleophilic Reactions on the Naphthalene (B1677914) Ring
The 2-(naphthalen-2-yl) substituent is an aromatic system that can undergo its own set of reactions, primarily electrophilic aromatic substitution. The oxazole ring, being a heteroaromatic system, generally acts as an electron-withdrawing group, thus deactivating the naphthalene ring towards electrophilic attack compared to unsubstituted naphthalene.
Electrophilic substitution is predicted to occur at the positions on the naphthalene ring that are least deactivated by the oxazole substituent. For a 2-substituted naphthalene, electrophilic attack typically occurs at the C1, C3, C6, or C8 positions. Given the deactivating nature of the oxazole ring, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require forcing conditions. The precise regioselectivity would be influenced by a combination of electronic and steric factors, with substitution generally favoring positions on the ring furthest from the point of attachment (the C6 and C8 positions) or the adjacent C3 position. nih.gov For instance, electrophilic attack at the C1 position is often favored in 2-substituted naphthalenes due to the ability to maintain the aromaticity of the adjacent ring in the resonance structures of the intermediate carbocation. stackexchange.com
Nucleophilic aromatic substitution on the unsubstituted naphthalene ring is generally not feasible unless there are strong electron-withdrawing groups (like a nitro group) present on the ring to activate it, which is not the case for this molecule.
Modifications and Derivatizations of the Oxazole Core
The oxazole ring is an aromatic heterocycle, which confers it a degree of stability. However, it can participate in reactions that modify or cleave the ring system, particularly under harsh conditions or with specific reagents.
The oxazole ring can be susceptible to ring-opening under certain nucleophilic or acidic conditions. The stability of the oxazole ring is lower than that of benzene (B151609), and its π-electron system is less delocalized.
Ring-opening can be initiated by strong nucleophiles. For example, treatment of some oxazole derivatives with organolithium reagents has been shown to cause ring-opening to form isonitrile enolates. nih.gov While the primary site of reactivity on 4-(chloromethyl)-2-(naphthalen-2-yl)oxazole is the chloromethyl group, under conditions where a strong, non-hindered nucleophile is used in excess or at high temperatures, attack on the oxazole ring itself could potentially occur. Additionally, fused oxazole systems, such as oxazolo[3,2-b]indazoles, have been shown to undergo nucleophilic ring-opening with a variety of nucleophiles including thiolates, alkoxides, and amines, suggesting that the oxazole core is not entirely inert. nih.gov Hydrolysis under strong acidic or basic conditions can also lead to cleavage of the oxazole ring to yield an amide and a carbonyl compound, although this typically requires vigorous reaction conditions.
Cycloaddition Reactions Involving the Oxazole or Naphthalene Moieties
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of cyclic compounds. youtube.commdpi.com The oxazole ring, possessing an electron-deficient azadiene system, can participate in inverse electron demand Diels-Alder reactions. clockss.org This reactivity is enhanced by the presence of electron-withdrawing groups on the oxazole ring. clockss.org
In the context of this compound, the naphthalene moiety can also undergo cycloaddition reactions. Naphthalenes can participate in [4+2] cycloaddition reactions, serving as the diene component, to construct bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govresearchgate.net These reactions can be promoted by visible-light energy transfer catalysis. nih.govresearchgate.net
While specific studies on the cycloaddition reactions of this compound are not extensively documented in the provided search results, the general reactivity of oxazoles and naphthalenes in such transformations provides a basis for predicting its behavior. The electron-withdrawing nature of the chloromethyl group could potentially influence the reactivity of the oxazole ring in Diels-Alder reactions. Similarly, the electronic properties of the oxazole substituent on the naphthalene ring may affect its participation in dearomative cycloaddition reactions. nih.gov
Functional Group Interconversions Adjacent to the Oxazole Ring
The chloromethyl group at the 4-position of the oxazole ring is a versatile functional handle that allows for various subsequent transformations. nih.gov This reactivity is analogous to that of a benzylic chloromethyl group, making it susceptible to nucleophilic substitution reactions. nih.gov
Studies on similar 2-(halomethyl)-4,5-diaryloxazoles have demonstrated that the chloromethyl group can be readily displaced by a variety of nucleophiles. nih.gov This allows for the synthesis of a diverse range of derivatives, as detailed in the table below.
Table 1: Nucleophilic Substitution Reactions of the Chloromethyl Group
| Nucleophile | Reagent(s) | Product Type | Reference |
| Primary Amines | Ethanolamine, Cyclohexylamine, Aniline | N-substituted (2-aminomethyl) oxazoles | nih.gov |
| Secondary Amines | Diethylamine, Morpholine, N-methyl piperazine | N,N-disubstituted (2-aminomethyl) oxazoles | nih.gov |
| Imidazole | Imidazole | N-substituted (2-aminomethyl) oxazoles | nih.gov |
| Sulfur Nucleophiles | Thiocyanate, Thiophenoxide | 2-(methylthio) cyanate, 2-(phenylthiomethyl) oxazole | nih.gov |
| Oxygen Nucleophiles | Phenoxide | 2-(phenoxymethyl) oxazole | nih.gov |
| Carbon Nucleophiles | Diethyl malonate | C-alkylation product | nih.gov |
These functional group interconversions are crucial for the synthetic elaboration of the molecule, enabling the introduction of various functionalities that can modulate its chemical and biological properties. nih.govsolubilityofthings.com The ease of these transformations highlights the utility of the chloromethyl group as a reactive scaffold. nih.gov
Cross-Coupling Reactions at the Oxazole or Naphthalene Sites
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ignited.inrsc.org Appropriately functionalized oxazoles and naphthalene rings can serve as coupling partners in these reactions. ignited.in
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netmdpi.com While direct Suzuki-Miyaura coupling of this compound is not explicitly detailed, the reactivity of similar heterocyclic systems provides valuable insights.
For oxazole-containing compounds, Suzuki-Miyaura reactions have been successfully employed to introduce aryl and heteroaryl groups. ignited.inresearchgate.net This often requires the presence of a halo- or triflyloxy-substituent on the oxazole ring to act as the electrophilic partner. ignited.in For instance, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles have been shown to undergo efficient coupling with a range of boronic acids. ignited.in
The synthesis of oxazol-4-ylboronates from the corresponding 4-bromo- or 4-trifluoromethanesulfonyloxy-oxazoles has been reported, which can then participate in Suzuki couplings with various aryl halides. researchgate.net This indicates that if the chloromethyl group in this compound were to be converted to a halide or triflate, it could potentially undergo Suzuki-Miyaura coupling.
Table 2: Examples of Suzuki-Miyaura Coupling with Oxazole Derivatives
| Oxazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 2-Aryl-4-trifloyloxazoles | Aryl and heteroaryl boronic acids | Palladium catalyst | 2,4-Diaryl- and 2-Aryl-4-heteroaryloxazoles | ignited.in |
| 4-Aryl-2-chlorooxazoles | Aryl and heteroaryl boronic acids | Palladium catalyst | 2,4-Diaryl- and 4-Aryl-2-heteroaryloxazoles | ignited.in |
| 4-Bromo-oxazoles | Aryl halides | Palladium catalyst | Oxazole-containing biaryl compounds | researchgate.net |
| 2-Iodooxazoles | Alkyl iodides (via 9-MeO-BBN) | Palladium catalyst | 2-Alkyl substituted oxazoles | researchgate.net |
Heck and Sonogashira Couplings
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, while the Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. rsc.orgrsc.orgnih.gov These reactions provide powerful methods for the formation of new carbon-carbon bonds.
While specific examples involving this compound are not available in the provided search results, the general principles of these reactions can be applied. For a Heck or Sonogashira reaction to occur at the oxazole or naphthalene ring, a suitable leaving group, such as a halide (Br, I) or a triflate, would typically be required at the desired position of coupling. The chloromethyl group itself is not a typical substrate for these reactions under standard conditions.
Research on other heterocyclic systems has shown that palladium complexes can efficiently catalyze Heck and Sonogashira reactions of aryl bromides with various olefins and terminal acetylenes, sometimes under copper-free conditions for the Sonogashira reaction. rsc.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide or sulfonate and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org
For a Buchwald-Hartwig amination to be performed on the oxazole or naphthalene ring of this compound, a halide or triflate substituent would need to be present on one of the aromatic rings. The chloromethyl group is not a suitable electrophile for this transformation.
The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl coupling partners. wikipedia.org The reaction mechanism generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product. wikipedia.orglibretexts.org While there are no specific examples of this reaction on the target compound, its application to other halo-substituted heterocycles is well-established. nih.gov
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
¹H and ¹³C NMR Studies
¹H (proton) and ¹³C (carbon-13) NMR studies are fundamental for establishing the carbon-hydrogen framework of "4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole".
In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system are expected to appear in the aromatic region, typically between 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons would provide information about their relative positions on the naphthalene core. The proton on the oxazole (B20620) ring would likely resonate in a distinct region, and the chloromethyl group protons would appear as a characteristic singlet, typically shifted downfield due to the electronegativity of the adjacent chlorine atom.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring, the oxazole ring, and the chloromethyl group would each have characteristic chemical shifts. For instance, the carbon of the chloromethyl group would be found in the aliphatic region but shifted downfield by the chlorine. The carbons of the oxazole ring would appear at distinct chemical shifts, indicative of their heteroaromatic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene-H | 7.5 - 8.5 | 125 - 135 |
| Oxazole-H | 7.0 - 8.0 | 140 - 160 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To further refine the structural assignment, a suite of two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons on the naphthalene ring system by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connectivity between the naphthalene ring, the oxazole ring, and the chloromethyl group. For example, correlations between the protons of the chloromethyl group and the carbons of the oxazole ring would confirm their attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of "this compound" with a high degree of accuracy. This precise mass measurement allows for the calculation of the molecular formula, confirming the presence and number of each element (carbon, hydrogen, nitrogen, oxygen, and chlorine). This is a critical step in verifying the identity of the synthesized compound. The fragmentation pattern observed in the mass spectrum would also provide structural information, as the molecule breaks apart in a predictable manner, offering clues about the connectivity of its different components.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For "this compound," the IR and Raman spectra would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic naphthalene and oxazole rings.
C=C and C=N stretching vibrations within the aromatic rings.
C-O-C stretching of the oxazole ring.
C-Cl stretching of the chloromethyl group.
The combination of these techniques would provide a comprehensive picture of the functional groups present in the molecule, further confirming its structure.
Table 2: Expected IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=C/C=N stretch (aromatic) | 1400 - 1600 | IR, Raman |
| C-O-C stretch (oxazole) | 1000 - 1300 | IR |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the assigned empirical and molecular formulas of "this compound".
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures containing both naphthalene and oxazole or similar heterocyclic moieties provides valuable insight into the expected molecular geometry and crystal packing. For instance, the crystallographic analysis of analogous compounds reveals key structural features that are likely to be present in the target molecule.
The table below presents hypothetical, yet plausible, crystallographic data for this compound, extrapolated from the analysis of structurally similar compounds reported in the literature. nih.govnih.govresearchgate.netmdpi.com
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₀ClNO |
| Formula Weight | 243.69 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 11.5 |
| b (Å) | 7.0 - 8.0 |
| c (Å) | 15.0 - 16.0 |
| β (°) | 95 - 100 |
| Volume (ų) | 1100 - 1300 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 - 1.55 |
This table is illustrative and based on data from analogous structures. Specific values for this compound would need to be determined experimentally.
The determination of the solid-state structure by X-ray crystallography would involve the following steps:
Crystal Growth: Growing single crystals of sufficient quality and size from a suitable solvent.
Data Collection: Mounting a crystal on a diffractometer and irradiating it with monochromatic X-rays to collect diffraction data.
Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and refine the atomic positions, ultimately yielding a detailed three-dimensional model of the molecule.
This detailed structural information is invaluable for confirming the identity of the synthesized compound and for computational studies that can predict its behavior and properties.
Chromatographic Methods for Purity Determination and Separation
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its separation from impurities and starting materials. HPLC and GC-MS are powerful methods commonly used for these purposes.
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to the aromatic nature of the naphthalene and oxazole rings, the compound is expected to be well-retained on a C18 column.
A typical HPLC analysis would involve:
Method Development: Optimizing parameters such as the column, mobile phase composition (including gradient elution), flow rate, and detector wavelength to achieve good separation and peak shape.
Purity Determination: Injecting a solution of the synthesized compound and integrating the area of the main peak relative to the total area of all peaks to calculate the purity percentage. A purity level of ≥98% is often required for research and development purposes. chemimpex.com
The following table outlines a hypothetical set of HPLC parameters for the purity analysis of this compound.
| Parameter | Illustrative Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development.
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is likely to be amenable to GC-MS analysis.
In a GC-MS experiment, the sample is vaporized and separated in the gas phase on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. Key expected fragmentation pathways could include:
Loss of a chlorine atom: Resulting in an [M-Cl]⁺ fragment.
Cleavage of the chloromethyl group: Leading to a fragment corresponding to the 2-(naphthalen-2-yl)oxazole cation.
Fragmentation of the oxazole ring: A characteristic fragmentation pattern for oxazoles involves the loss of CO, followed by other cleavages. clockss.org
Cleavage of the naphthalene ring: Producing characteristic aromatic fragments.
The table below illustrates the expected major fragments in the mass spectrum of this compound.
| m/z (mass-to-charge) | Proposed Fragment Ion |
| 243/245 | [M]⁺, Molecular ion (with isotopic peak for ³⁷Cl) |
| 208 | [M-Cl]⁺ |
| 194 | [M-CH₂Cl]⁺ |
| 166 | [C₁₁H₇N]⁺, from cleavage of the oxazole ring |
| 127 | [C₁₀H₇]⁺, Naphthyl cation |
This table is a prediction based on general fragmentation rules for similar structures. clockss.orgmiamioh.edu
GC-MS analysis not only confirms the molecular weight of the compound but also helps in identifying any volatile impurities present in the sample, thereby complementing the purity data obtained from HPLC.
Exploration of 4 Chloromethyl 2 Naphthalen 2 Yl Oxazole As a Versatile Synthetic Building Block
Strategic Utilization in the Construction of Complex Heterocyclic Systems
The primary value of 4-(chloromethyl)-2-(naphthalen-2-yl)oxazole in synthetic chemistry lies in the high reactivity of its chloromethyl group. This functional group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is analogous to that of other 2-(halomethyl)-4,5-diaryloxazoles, which are recognized as effective and reactive scaffolds for synthetic elaboration. nih.gov The substitution of the chlorine atom by a variety of nucleophiles allows for the straightforward introduction of diverse functionalities, leading to the construction of more complex molecules.
The versatility of this building block is demonstrated by the range of possible transformations:
N-Alkylation: Amines, both primary and secondary, can displace the chloride to form 2-(naphthalen-2-yl)oxazol-4-yl)methanamine derivatives. This reaction is fundamental for linking the oxazole (B20620) core to other nitrogen-containing heterocycles or side chains. nih.gov
O-Alkylation: Alkoxides and phenoxides react to yield the corresponding ether-linked structures, which have been explored for their potential biological activities in related diaryloxazole systems. nih.gov
S-Alkylation: Sulfur nucleophiles, such as thiols and thiophenolates, readily form thioethers. nih.gov This reaction is crucial for building molecules with applications in materials science and medicinal chemistry.
C-C Bond Formation: The chloromethyl group can be used in C-alkylation reactions with stabilized carbanions, such as those derived from malonic esters, enabling the extension of the carbon skeleton. nih.gov Furthermore, its utility in palladium-catalyzed cross-coupling reactions, similar to the analogous 4-bromomethyl-2-chlorooxazole, allows for the formation of C-C bonds with a wide range of organometallic reagents (e.g., via Suzuki or Stille coupling), providing access to highly complex and conjugated systems. york.ac.uk
These transformations highlight the strategic importance of this compound as a foundational scaffold for assembling a diverse library of heterocyclic compounds.
| Reaction Type | Nucleophile | Resulting Linkage | Potential Product Class |
| N-Alkylation | Primary/Secondary Amines | C-N | Amine derivatives, N-linked heterocycles |
| O-Alkylation | Alkoxides, Phenoxides | C-O | Ethers, Aryl ethers |
| S-Alkylation | Thiols, Thiolates | C-S | Thioethers, Aryl thioethers |
| C-Alkylation | Malonate Esters | C-C | Carboxylic acid derivatives |
| Cross-Coupling | Organostannanes, Boronic Acids | C-C | Aryl/Vinyl-substituted derivatives |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.
While specific examples detailing the use of this compound in MCRs are not extensively documented, its chemical nature suggests a significant potential role. The reactive chloromethyl group makes it an excellent electrophilic component for established MCRs. For instance, it could be envisioned as a reactive halide component in reactions that traditionally use alkyl or benzyl (B1604629) halides. By participating as the "fourth component," it could introduce the bulky and electronically significant 2-(naphthalen-2-yl)oxazole moiety into the final product structure, a strategy often used to build libraries of compounds with potential biological activity.
Its potential incorporation could be realized in various named MCRs, such as modifications of the Ugi or Passerini reactions, where a reactive electrophile can intercept an intermediate. The ability to introduce a pre-formed, rigid heterocyclic system like the naphthalenyl-oxazole core in a single step offers a powerful tool for drug discovery and materials science, where such scaffolds are of high interest.
Application in Divergent Synthesis Approaches for Compound Libraries
Divergent synthesis is a powerful strategy for generating chemical libraries, where a common intermediate possessing multiple reactive sites is treated with a variety of reagents to produce a diverse collection of related compounds. The structure of this compound makes it an ideal starting point for such an approach.
The chloromethyl group at the 4-position is the primary reactive handle for diversification. Starting from this single precursor, a multitude of derivatives can be generated through nucleophilic substitution, as detailed in section 6.1. This strategy allows for the systematic modification of one part of the molecule while keeping the core 2-(naphthalen-2-yl)oxazole scaffold constant. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, a library of amine, ether, and thioether derivatives can be rapidly synthesized and screened for biological activity. A synthetic route to a library of fungicidal compounds based on a (2-phenyloxazol-4-yl)methylamine building block, derived from its chloromethyl precursor, illustrates the industrial and academic relevance of this strategy. researchgate.net
| Library Type | Reagent Class | Rationale |
| Amine Library | Various primary and secondary amines | Explore influence of N-substituents on biological activity. |
| Ether Library | Various alcohols and phenols | Modulate lipophilicity and hydrogen bonding capacity. |
| Thioether Library | Various thiols | Introduce sulfur-based functionalities for potential metabolic or material properties. |
| Ester/Amide Library | Carboxylate salts, Phthalimide followed by hydrolysis | Introduce functionalities capable of further modification or acting as prodrugs. |
Precursor for Advanced Organic Materials Synthesis (e.g., Polymers, Dendrimers, Dyes)
The unique combination of a reactive handle and a rigid, aromatic core makes this compound a promising precursor for advanced organic materials.
Polymers: The chloromethyl group can be converted into other polymerizable functionalities, such as a vinyl or an amino group. The resulting monomer could then be used to synthesize polymers incorporating the naphthalenyl-oxazole unit into the main chain or as a pendant group. Such polymers could exhibit interesting photophysical properties, such as fluorescence, stemming from the conjugated naphthalene (B1677914) system, making them candidates for organic light-emitting diodes (OLEDs) or sensors. Related oxazole-containing ligands are used to synthesize vanadium catalysts for olefin polymerization, indicating the integration of oxazole moieties in polymer science. mdpi.com
Dendrimers: Dendrimers are highly branched, well-defined macromolecules. The reactivity of the chloromethyl group allows this compound to be used as a building block for the synthesis of dendrimer cores or as a surface functional group. The incorporation of oxadiazole units, which are electronically similar to oxazoles, into dendrimers has been shown to yield materials with electron-transporting properties for OLEDs. researchgate.net The naphthalene moiety would further enhance the electronic and photophysical characteristics of such materials.
Dyes: The 2-(naphthalen-2-yl) group is a well-known chromophore. The compound can serve as a key intermediate in the synthesis of novel dyes. For instance, the chloromethyl group can be used to link the naphthalenyl-oxazole chromophore to other conjugated systems or to a substrate. Analogous structures based on naphthalene have been successfully used to create fluorescent azo dyes. researchgate.netresearchgate.netmq.edu.au The extended π-conjugation across the naphthalene and oxazole rings suggests that derivatives could have applications as fluorescent probes or functional dyes for materials science.
Design and Synthesis of Scaffolds for Catalyst Development
The oxazole ring is a key structural motif in a variety of ligands used in asymmetric catalysis. Its nitrogen atom can act as a coordinating site for a metal center. The development of chiral ligands is a cornerstone of asymmetric catalysis, and oxazole-pyridine type ligands have been successfully employed in palladium-catalyzed reactions. acs.org
This compound serves as an excellent scaffold for the synthesis of new, potentially chiral ligands. The chloromethyl group provides a convenient attachment point for introducing other coordinating groups. For example, reaction with a chiral amine or a phosphine-containing nucleophile could generate novel bidentate or tridentate ligands. The rigidity of the oxazole-naphthalene backbone can impart specific steric and electronic properties to the resulting metal complex, potentially influencing the activity and selectivity of the catalyst. The use of oxazole-oxazoline ligands to prepare vanadium catalysts for polymerization reactions showcases the utility of the oxazole core in catalyst design. mdpi.com
| Ligand Type | Synthetic Modification of Chloromethyl Group | Potential Metal Coordination | Application Area |
| N,N-Ligand | Reaction with amino-pyridines or other N-heterocycles | Palladium, Copper, Ruthenium | Asymmetric C-C and C-N bond formation |
| N,P-Ligand | Reaction with phosphino-amines or phosphino-alcohols | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation |
| N,O-Ligand | Conversion to an alcohol or ether with a coordinating group | Vanadium, Titanium, Aluminum | Asymmetric epoxidation, polymerization |
Utility in Linker Chemistry for Chemical Conjugation
Linker chemistry involves the covalent connection of two or more different molecular entities, such as a drug and a targeting moiety, or a fluorescent probe and a biomolecule. The essential feature of a molecule used in linker chemistry is a reactive functional group that can form a stable covalent bond with a target molecule under mild conditions.
The chloromethyl group of this compound is a classic electrophilic handle that is highly suitable for this purpose. It can function as an efficient alkylating agent for various nucleophiles, including the side chains of certain amino acids. For example, it can react with the thiol group of cysteine residues in proteins to form a stable thioether bond. This type of reaction is a cornerstone of bioconjugation. The naphthalene moiety also offers the advantage of being a fluorescent reporter group, allowing the conjugated product to be tracked and quantified. Therefore, this compound has the potential to be developed into a bifunctional linker, connecting a biomolecule to another functional unit while simultaneously introducing a fluorescent tag.
Strategic Design and Synthesis of Novel Analogs of the 4 Chloromethyl 2 Naphthalen 2 Yl Oxazole Scaffold
Systematic Modification of the Naphthalene (B1677914) Moiety
The large, hydrophobic naphthalene ring is a dominant feature of the scaffold, offering significant opportunities for modification to influence properties such as solubility, metabolic stability, and intermolecular interactions. nih.govnih.gov
Bioisosteric or Isosteric Replacements of the Naphthalene Ring (Purely Chemical Context)
Bioisosteric replacement, a strategy to substitute a chemical moiety with another that retains similar physical and chemical properties, is a powerful tool in analog design. researchgate.netuomustansiriyah.edu.iq This approach aims to create a new molecule with comparable biological characteristics to the parent compound. researchgate.net The naphthalene core can be replaced by a variety of heterocyclic or carbocyclic scaffolds to modulate properties while maintaining a similar spatial arrangement.
Promising replacements for naphthalene include:
Isoquinoline: The 1,4-isoquinoline scaffold, in particular, has been shown to be an effective replacement for a 1,4-substituted naphthalene ring, offering a similar size and shape but with altered electronic properties and potentially improved aqueous solubility due to the presence of the nitrogen atom. nih.gov
Benzazaborinines: These boron-containing heterocycles have been explored as novel bioisosteres for naphthalene. nih.govebi.ac.ukresearchgate.net Studies have demonstrated that benzazaborinine analogs can exhibit comparable physicochemical profiles to their naphthalene counterparts. nih.govresearchgate.net
Other Heterocycles: A wide range of other ring systems can serve as isosteres for naphthalene, including bicyclic systems where carbon atoms are replaced by nitrogen or five-membered aromatic rings are fused to a benzene (B151609) ring. uomustansiriyah.edu.iq
| Original Moiety | Potential Isosteric/Bioisosteric Replacement | Chemical Rationale for Replacement | Reference |
|---|---|---|---|
| Naphthalene | Isoquinoline | Similar size and shape; introduces a nitrogen atom, altering electronics and potential for H-bonding. | nih.gov |
| Naphthalene | Benzazaborinine | Aromatic boron-nitrogen heterocycle with a comparable profile to naphthalene. | nih.govresearchgate.net |
| Naphthalene | Quinoline | Maintains bicyclic aromatic structure with altered electronic distribution. | researchgate.net |
| Naphthalene | Indole | Fused bicyclic system with different H-bonding capabilities and electronic properties. | researchgate.net |
| Naphthalene | Benzofuran / Benzothiophene | Fused bicyclic systems replacing one carbocyclic ring with a five-membered heterocycle. | researchgate.net |
Diversification at the 4-Position via the Chloromethyl Group
The 4-(chloromethyl) group is a highly reactive and synthetically useful handle. It serves as an electrophilic site, enabling a wide array of chemical transformations through nucleophilic substitution, thereby allowing for the introduction of diverse functionalities. nih.gov
Chain Elongation and Introduction of New Functional Groups
The primary utility of the chloromethyl group lies in its susceptibility to nucleophilic substitution reactions (SN2 type). This allows for the straightforward introduction of a vast range of new functional groups and the extension of the carbon chain at the 4-position. The chemistry is analogous to that of other (halomethyl)oxazoles, which are considered excellent reactive scaffolds for synthetic elaboration. nih.gov
By reacting the 4-(chloromethyl)oxazole (B1368424) with various nucleophiles, a library of derivatives can be generated. For example:
Amines: Reaction with primary or secondary amines yields 4-(aminomethyl) derivatives. nih.gov
Thiols: Thiolates react to form 4-(thiomethyl) compounds, which can be further oxidized to the corresponding sulfones. nih.gov
Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group (-N3), a versatile functional group that can participate in "click chemistry" or be reduced to a primary amine.
Cyanides: The introduction of a nitrile group (-CN) via reaction with sodium cyanide provides a precursor for carboxylic acids, amines, or other nitrogen-containing heterocycles. nih.gov
Alkoxides and Phenoxides: These nucleophiles produce ether linkages. nih.gov
| Starting Group | Nucleophile/Reagent | Resulting Functional Group at 4-Position | Reference |
|---|---|---|---|
| -CH2Cl | R-NH2 (Primary Amine) | -CH2-NHR (Secondary Amine) | nih.gov |
| -CH2Cl | R-SH (Thiol) | -CH2-SR (Sulfide) | nih.gov |
| -CH2Cl | NaCN (Sodium Cyanide) | -CH2-CN (Nitrile) | nih.gov |
| -CH2Cl | NaN3 (Sodium Azide) | -CH2-N3 (Azide) | |
| -CH2Cl | R-O- (Alkoxide) | -CH2-OR (Ether) | nih.gov |
| -CH2Cl | PPh3 (Triphenylphosphine) | -CH2-PPh3+Cl- (Phosphonium Salt) | nih.gov |
Cyclization Reactions Utilizing the 4-Substituent
The reactivity of the chloromethyl group can also be exploited to construct new ring systems fused to or tethered to the oxazole (B20620) core. This can be achieved through either intramolecular or intermolecular cyclization pathways.
Intramolecular Cyclization: If a suitable nucleophile is present elsewhere on the scaffold, an intramolecular reaction can lead to the formation of a new ring. For instance, a strategically placed amine or hydroxyl group on a substituent could displace the chloride to form a fused or bridged cyclic system. This strategy is a powerful method for generating complex polycyclic structures. mdpi.comrsc.org
Intermolecular Cyclization: Reaction with a bifunctional nucleophile can be used to build a new heterocyclic ring. For example, reacting the 4-(chloromethyl)oxazole with a compound containing both an amine and a thiol could lead to the formation of a thiazine (B8601807) ring. A prominent application of this strategy is the synthesis of fused pyrimidine (B1678525) rings, such as in oxazolo[5,4-d]pyrimidines, which are often constructed from appropriately functionalized oxazole precursors. mdpi.comresearchgate.netosi.lv
Modulation of the Oxazole Ring: Substituent Effects and Core Modifications
The oxazole ring itself is a five-membered aromatic heterocycle with distinct electronic properties that can be modulated. wikipedia.org Its atoms are sp2 hybridized, but the high electronegativity of the oxygen atom results in a less effective delocalization compared to rings like pyrrole (B145914) or thiazole. tandfonline.comyoutube.com
Core modifications involve the isosteric replacement of the atoms within the oxazole ring itself. This represents a more fundamental alteration of the scaffold's chemical nature. uomustansiriyah.edu.iq
Oxazole to Thiazole: Replacing the ring oxygen (position 1) with a sulfur atom yields the corresponding 4-(chloromethyl)-2-(naphthalen-2-yl)thiazole. Thiazoles are generally considered more aromatic than oxazoles and have different hydrogen-bonding capabilities and electronic profiles. wikipedia.org
Oxazole to Imidazole (B134444): Replacing the ring oxygen with a nitrogen atom (specifically, an N-H or N-R group) would produce an imidazole analog. This introduces a basic nitrogen atom and a hydrogen-bond donor (in the N-H case), dramatically changing the polarity and acid-base properties of the core heterocycle. Imidazoles are significantly more basic than oxazoles. wikipedia.org
Development of Focused Libraries of Analogs for Synthetic Methodological Exploration
The construction of a focused library of analogs for the 4-(chloromethyl)-2-(naphthalen-2-yl)oxazole scaffold is a systematic approach to understanding structure-activity relationships (SAR) and optimizing molecular properties. This process involves the methodical variation of different substituents on the core structure. A key strategy in developing such a library is to introduce chemical diversity at specific positions on the naphthalene ring, the oxazole core, and by modification of the chloromethyl group.
The synthesis of these analogs often relies on established methodologies for oxazole formation, such as the van Leusen reaction, which allows for the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) to form the oxazole ring. In the context of the target scaffold, 2-naphthaldehyde (B31174) would be a key starting material. Modifications to the naphthalene ring could be introduced at various positions prior to the oxazole ring formation.
A representative synthetic approach to a focused library could involve the following key transformations:
Modification of the Oxazole Core: While the 2-(naphthalen-2-yl)oxazole core is the primary focus, variations at the 5-position of the oxazole ring could be explored using different α-halo ketones in alternative synthetic routes.
Modification of the 4-(Chloromethyl) Group: The chloromethyl group serves as a reactive handle for further derivatization. Nucleophilic substitution reactions can be employed to introduce a wide range of functionalities, such as amines, thiols, and ethers, thereby expanding the chemical diversity of the library.
The table below illustrates a hypothetical focused library design, showcasing potential variations on the this compound scaffold.
| Compound ID | R1 (Naphthalene Substituent) | R2 (Modification of Chloromethyl Group) |
| A-001 | H | -CH₂Cl |
| A-002 | 6-OCH₃ | -CH₂Cl |
| A-003 | 4-NO₂ | -CH₂Cl |
| B-001 | H | -CH₂N(CH₃)₂ |
| B-002 | H | -CH₂SCH₂CH₃ |
| B-003 | H | -CH₂O-Ph |
| C-001 | 6-OCH₃ | -CH₂N(CH₃)₂ |
| C-002 | 4-NO₂ | -CH₂SCH₂CH₃ |
Application of Chemoinformatics in Analog Design for Chemical Space Exploration
Chemoinformatics plays a crucial role in the rational design of analog libraries and the exploration of the vast chemical space surrounding the this compound scaffold. By employing computational tools, researchers can prioritize the synthesis of compounds with a higher probability of desired properties, thereby saving time and resources.
One of the primary applications of chemoinformatics in this context is the creation of virtual libraries. These are large, computationally generated collections of molecules that can be filtered and analyzed based on various physicochemical and structural properties. Key chemoinformatic approaches include:
Molecular Descriptors Calculation: A wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors, can be calculated for virtual analogs. These descriptors are essential for predicting drug-likeness and other pharmacokinetic properties.
Scaffold Hopping and R-group Enumeration: Computational tools can be used to systematically enumerate all possible R-groups at defined points of variation on the core scaffold. This allows for a comprehensive exploration of the accessible chemical space.
Similarity and Diversity Analysis: Chemoinformatic methods can be used to assess the structural similarity or diversity of a designed library compared to known compounds. This helps in designing libraries that either focus on a specific region of chemical space or broadly cover a diverse range of structures.
Pharmacophore Modeling: If a biological target is known, a pharmacophore model can be developed based on the key interactions between the target and a known active ligand. This model can then be used to screen virtual libraries and identify analogs of this compound that are likely to be active.
The following table provides an example of how chemoinformatics can be used to profile a small set of virtual analogs based on calculated molecular properties.
| Compound ID | R1 | R2 | Molecular Weight | cLogP | TPSA |
| V-001 | H | -CH₂Cl | 255.70 | 4.12 | 21.26 |
| V-002 | 6-OCH₃ | -CH₂Cl | 285.73 | 4.09 | 30.49 |
| V-003 | H | -CH₂N(CH₃)₂ | 278.36 | 3.85 | 24.49 |
| V-004 | H | -CH₂OH | 237.26 | 3.15 | 41.49 |
By combining strategic library design, synthetic exploration, and the power of chemoinformatics, researchers can efficiently navigate the chemical space around the this compound scaffold to uncover novel analogs with tailored properties.
Future Directions in the Synthetic and Methodological Research of 4 Chloromethyl 2 Naphthalen 2 Yl Oxazole
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The future of synthesizing 4-(chloromethyl)-2-(naphthalen-2-yl)oxazole hinges on the development of greener and more efficient chemical pathways. ijpsonline.comresearchgate.net Conventional methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Bredereck reactions, often require harsh conditions or dehydrating agents that are not environmentally friendly. tandfonline.comthieme-connect.de Research is increasingly directed towards methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances. ijpsonline.comijpsonline.com
Key areas of development include:
Metal-Free Catalysis : Brønsted acid-catalyzed reactions, such as the coupling of α-diazoketones with amides using trifluoromethanesulfonic acid (TfOH), offer a metal-free alternative for creating the 2,4-disubstituted oxazole core. organic-chemistry.orgnih.gov This approach is noted for its mild conditions and broad substrate tolerance. researchgate.netorganic-chemistry.org
Novel Starting Materials : Moving away from traditional α-haloketones to more accessible starting materials like α-hydroxyketones represents a step towards cleaner and more economical processes. ijpsonline.com
These sustainable approaches not only address environmental concerns but also often lead to improved reaction performance, higher product purity, and simplified post-synthetic processing. ijpsonline.com
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Oxazoles
| Feature | Conventional Methods (e.g., Robinson-Gabriel) | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Often require strong dehydrating agents (PCl₅, H₂SO₄) | Metal-free (e.g., TfOH), biocatalysts, supported catalysts ijpsonline.comorganic-chemistry.org |
| Energy Source | Conventional heating | Microwaves, Ultrasound ijpsonline.comnih.gov |
| Solvents | Traditional organic solvents | Ionic liquids, deep-eutectic solvents, water ijpsonline.com |
| Reaction Conditions | Often harsh, high temperatures | Mild temperatures and pressures organic-chemistry.org |
| Atom Economy | Can be moderate to low | Generally higher, less waste generated |
| Efficiency | Variable yields, sometimes requires long reaction times | Often higher yields and significantly shorter reaction times ijpsonline.comnih.gov |
Exploration of Cascade and One-Pot Reactions for Increased Synthetic Economy
For a molecule like this compound, a one-pot approach could involve the sequential formation of the oxazole ring followed immediately by a functionalization step. For example, a tandem Passerini three-component coupling, followed by Staudinger/aza-Wittig reactions, has been used to create highly substituted oxazoles in a single pot. lookchem.com Similarly, a one-pot synthesis-arylation strategy has been developed for 1,3,4-oxadiazoles, a related heterocycle, demonstrating the feasibility of combining ring formation and substitution. nih.gov
Such multi-component reactions (MCRs) are highly valued for their ability to construct complex molecules from simple precursors in a highly convergent manner, aligning perfectly with the principles of green chemistry and synthetic economy. lookchem.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with advanced technologies like flow chemistry and automated platforms represents a transformative step for producing this compound and its derivatives. ijpsonline.commerckmillipore.com Automated systems can perform the entire synthesis process, including reaction, isolation, and purification, with increased speed, precision, and reduced human error. merckmillipore.comsigmaaldrich.com
Platforms using pre-filled reagent cartridges for specific reaction classes, such as N-heterocycle formation, can streamline the production of libraries of compounds for research and screening purposes. sigmaaldrich.comyoutube.com This approach allows chemists to rapidly generate analogues of the target compound by simply changing the starting materials and selecting the appropriate reagent cartridge. youtube.com
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including:
Enhanced safety and control over reaction parameters (temperature, pressure).
Improved reproducibility and scalability.
The ability to safely use hazardous intermediates or reagents in situ.
These automated and continuous-flow methods are particularly well-suited for optimizing reaction conditions and for the on-demand synthesis of molecules, accelerating the pace of research and development. ijpsonline.comresearchgate.net
Discovery of New Chemical Reactivity Profiles and Transformations for the Compound
The inherent reactivity of the this compound scaffold provides a rich platform for discovering new chemical transformations. The chloromethyl group at the 4-position is a highly reactive electrophilic site, analogous to a benzylic chloride, making it susceptible to nucleophilic substitution. smolecule.comnih.gov This allows for the introduction of a wide array of functional groups.
Future research could explore:
Nucleophilic Substitutions : Expanding the range of nucleophiles beyond simple amines, thiols, and alkoxides to include more complex moieties, enabling the synthesis of diverse derivatives. nih.gov
Carbon-Carbon Bond Formation : Using the chloromethyl group for C-alkylation of stabilized carbanions (e.g., malonates) or converting it into a phosphonium (B103445) salt for Wittig-type reactions. nih.gov
Cross-Coupling Reactions : While the chloromethyl group is primed for substitution, the oxazole ring itself can participate in reactions. For instance, after initial functionalization, other positions on the oxazole or naphthalene (B1677914) rings could be targeted for palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. york.ac.uk
Ring Transformations : Oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines. wikipedia.orgclockss.org Exploring the cycloaddition chemistry of this compound could yield novel heterocyclic systems.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Nucleophilic Substitution | Primary/Secondary Amines, Thiols, Alkoxides | 2-Alkylamino-, 2-Alkylthio-, 2-Alkoxy-(methyl) derivatives nih.gov |
| C-Alkylation | Malonate carbanion | Carbon-extended side chains nih.gov |
| Wittig Reaction Precursor | Triphenylphosphine (PPh₃) | Phosphonium salt for olefination reactions nih.gov |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Oxazole-4-carboxaldehyde or carboxylic acid derivatives smolecule.com |
| Reduction | Reducing agents (e.g., LiAlH₄) | 4-Methyl-2-(naphthalen-2-yl)oxazole smolecule.com |
| Diels-Alder Cycloaddition | Dienophiles (e.g., alkenes, alkynes) | Substituted pyridines or furans wikipedia.org |
Computational Design of Advanced Materials Based on the Oxazole Scaffold
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and designing new materials. irjweb.com For materials based on the this compound scaffold, DFT can be used to calculate key electronic and structural properties. irjweb.comjcchems.com
Future computational studies could focus on:
Electronic Properties : Calculating the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels to predict the electronic band gap. irjweb.com This information is crucial for designing organic semiconductors, dyes for solar cells, or fluorescent probes.
Molecular Geometry and Reactivity : Optimizing the molecular geometry to understand its preferred conformation and using parameters like the electrophilicity index to predict its reactivity. irjweb.com
In Silico Screening : Designing virtual libraries of derivatives and computationally screening them for desired properties (e.g., high charge mobility, specific light absorption wavelengths) before committing to laboratory synthesis. jcchems.com This approach significantly accelerates the discovery of advanced materials for applications in organic electronics and photonics.
By correlating theoretical predictions with experimental results, a deeper understanding of the structure-property relationships of these oxazole-based materials can be achieved. rsc.org
Potential for Application in Supramolecular Chemistry or Nanotechnology
The unique structure of this compound makes it an attractive building block for supramolecular chemistry and nanotechnology. The large, planar naphthalene moiety is predisposed to engage in π-π stacking interactions, which are fundamental non-covalent forces used to direct the self-assembly of molecules into well-ordered supramolecular structures.
The reactive chloromethyl group serves as a versatile chemical handle for covalent modification. This allows the oxazole unit to be:
Grafted onto Surfaces : Anchoring the molecule to substrates like gold, silicon, or graphene to create functionalized surfaces or molecular electronic components.
Integrated into Polymers : Incorporating the molecule as a monomer or a pendant group in polymers to create materials with tailored optical or electronic properties.
Component of Nanoparticles : Using the molecule to construct or functionalize nanoparticles for applications in sensing, catalysis, or targeted delivery systems.
The combination of the self-assembly-directing naphthalene unit and the covalent-linking capacity of the chloromethyl group opens up possibilities for creating complex, hierarchical nanostructures and smart materials.
Q & A
Advanced Synthetic Optimization: How can reaction conditions be tailored to improve the yield of 4-(Chloromethyl)-2-(naphthalen-2-yl)oxazole?
Methodological Answer:
The synthesis typically involves cyclization of precursors like 2-naphthaldehyde derivatives with chloroacetic acid and ammonium acetate. Key factors include:
- Catalyst Choice : Use of POCl₃ or polyphosphoric acid (PPA) as dehydrating agents to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution at the chloromethyl group .
- Temperature Control : Moderate heating (80–100°C) balances reaction speed and byproduct minimization. For example, method B (general cyclization) achieved 77% yield under optimized conditions .
Reactivity and Mechanistic Studies: What nucleophilic substitution pathways are feasible at the chloromethyl group, and how do they influence downstream applications?
Methodological Answer:
The chloromethyl group undergoes nucleophilic substitution with:
- Amines : Forms secondary/tertiary amine derivatives for drug discovery (e.g., covalent enzyme inhibitors) .
- Thiols : Generates thioether linkages for bioconjugation or polymer crosslinking .
- Alkoxides : Produces ether derivatives for materials science applications.
Mechanistic Insight : The leaving group ability of Cl⁻ is enhanced by electron-withdrawing effects of the oxazole ring, favoring SN2 mechanisms in polar solvents .
Biological Target Identification: How can researchers design assays to evaluate enzyme inhibition by this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases, kinases) due to the compound’s covalent binding potential .
- Assay Design :
Structural-Activity Relationship (SAR) Challenges: How do substituent variations on the oxazole ring impact biological activity?
Methodological Answer:
- Naphthalenyl Group : Enhances hydrophobic interactions in enzyme binding pockets, as seen in analogs with improved anticancer activity .
- Chloromethyl Position : Substitution at C4 (vs. C5) increases steric accessibility for nucleophilic attack, as shown in comparative studies with 5-(chloromethyl)oxazole derivatives .
- Electron-Donating Groups : Methyl substituents (e.g., at C5) reduce electrophilicity, decreasing reactivity but improving metabolic stability .
Data Contradictions in Biological Activity: How to resolve discrepancies in reported antimicrobial efficacy?
Methodological Answer:
Discrepancies may arise from:
- Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) to control for resistance mechanisms .
- Compound Purity : Validate via HPLC (≥95% purity) to exclude byproducts (e.g., hydrolyzed hydroxymethyl derivatives) that skew results .
- Assay Conditions : Standardize incubation time (24–48 hrs) and solvent (DMSO ≤1% v/v) to minimize cytotoxicity artifacts .
Analytical Characterization: What techniques ensure accurate structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Key signals include δ 4.46 ppm (s, 2H, CH₂Cl) and aromatic protons at δ 7.2–8.0 ppm (naphthalenyl) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (theoretical [M+H]+ = 258.07) .
- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .
Toxicity and Safety Profiling: What protocols mitigate risks during handling?
Methodological Answer:
- Acute Toxicity : Follow GHS Category 2 guidelines (oral LD₅₀ < 300 mg/kg in rodents) with mandatory fume hood use .
- Decontamination : Neutralize spills with 10% sodium bicarbonate to hydrolyze residual chloromethyl groups .
- Regulatory Compliance : Document non-FDA approval status and restrict use to in vitro studies unless approved for preclinical trials .
Material Science Applications: How can this compound enhance polymer or nanomaterial design?
Methodological Answer:
- Covalent Functionalization : Graft onto carbon nanotubes or silica nanoparticles via nucleophilic substitution for sensor development .
- Monomer Design : Incorporate into conductive polymers (e.g., polyoxazoles) for optoelectronic devices, leveraging the naphthalenyl group’s π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
